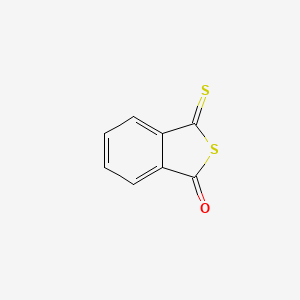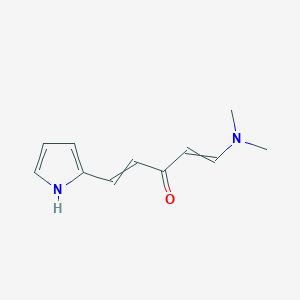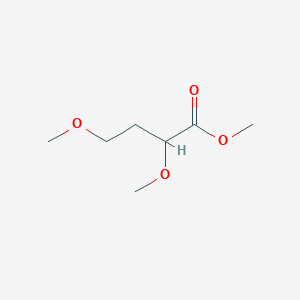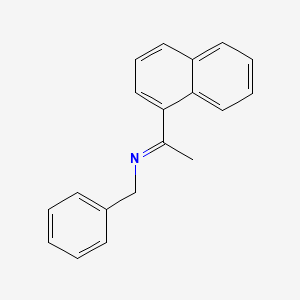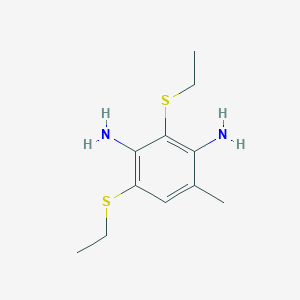
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes a benzene ring substituted with ethylsulfanyl groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine typically involves the introduction of ethylsulfanyl groups to a benzene ring followed by the addition of amine groups. One common method involves the reaction of 2,4-dichloro-6-methylbenzene with ethylthiol in the presence of a base to form 2,4-bis(ethylsulfanyl)-6-methylbenzene. This intermediate is then reacted with ammonia or an amine source to introduce the diamine functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylsulfanylated benzene derivatives.
Substitution: Substituted benzene derivatives with different functional groups.
Applications De Recherche Scientifique
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can participate in redox reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylbenzene-1,3-diamine: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
2,4-Bis(methylsulfanyl)-6-methylbenzene-1,3-diamine: Contains methylsulfanyl groups instead of ethylsulfanyl, leading to variations in steric and electronic effects.
2,4-Bis(ethylsulfanyl)-benzene-1,3-diamine: Lacks the methyl group, affecting its overall structure and reactivity.
Uniqueness
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine is unique due to the presence of both ethylsulfanyl and methyl groups on the benzene ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Propriétés
Numéro CAS |
119361-11-4 |
|---|---|
Formule moléculaire |
C11H18N2S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2,4-bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2S2/c1-4-14-8-6-7(3)9(12)11(10(8)13)15-5-2/h6H,4-5,12-13H2,1-3H3 |
Clé InChI |
MSRYWPZMKNTNMA-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C(=C(C(=C1)C)N)SCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


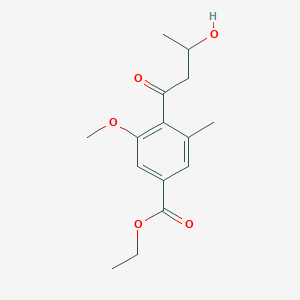

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
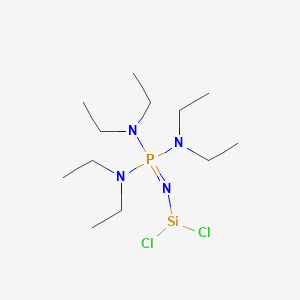
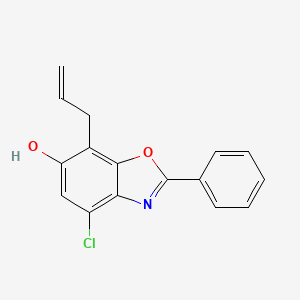
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

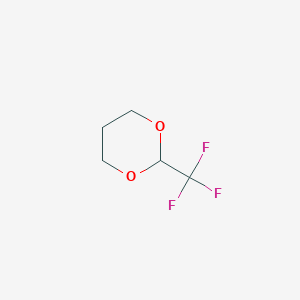
![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
